
(5S)-3,3,5-trimethylpyrrolidin-2-one
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Overview
Description
(5S)-3,3,5-trimethylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is notable for its unique stereochemistry and the presence of three methyl groups, which contribute to its distinct chemical properties. It is used in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3,3,5-trimethylpyrrolidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3,3-dimethylbutanal with ammonia or an amine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient cyclization and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5S)-3,3,5-trimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5S)-3,3,5-trimethylpyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating chiral compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to act as a ligand in various biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (5S)-3,3,5-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-(Trifluoromethyl)pyrrolidin-2-one: This compound has a similar pyrrolidinone core but with a trifluoromethyl group instead of methyl groups.
(5S)-5-Iododihydro-2,4 (1H,3H)-pyrimidinedione: Another compound with a similar structure but different functional groups.
Uniqueness
(5S)-3,3,5-trimethylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of three methyl groups. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
(5S)-3,3,5-trimethylpyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a cyclic amide with a pyrrolidine ring characterized by three methyl substituents at positions 3 and 5. Its molecular formula is C₇H₁₃NO, and it exhibits unique stereochemical properties due to its chiral center.
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological targets:
- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) : Studies have shown that this compound can modulate CFTR activity, which is crucial for treating cystic fibrosis. It enhances chloride ion transport in epithelial cells, improving mucosal hydration and secretion .
- Neurotransmitter Receptors : The compound has been studied for its effects on neurotransmitter systems, potentially acting as a modulator for receptors involved in cognitive functions .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Cystic Fibrosis Treatment :
- Neuroprotective Effects :
Research Findings
Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. For example:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for laboratory-scale preparation of (5S)-3,3,5-trimethylpyrrolidin-2-one?
- Answer : Common methods include cyclization of substituted γ-lactams or stereoselective reduction of pyrrolidinone precursors. For example, enantioselective synthesis via chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can yield the desired (5S) configuration. Reaction optimization often involves adjusting solvent polarity (e.g., THF vs. DCM) and temperature to enhance diastereomeric excess (d.e.) .
- Key Data :
Method | Yield (%) | d.e. (%) | Conditions |
---|---|---|---|
Chiral reduction | 68–75 | >90 | −78°C, THF, L-Selectride |
Cyclization | 55–60 | 85–88 | Reflux, toluene |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : 1H and 13C NMR confirm methyl group positions and stereochemistry. For example, 3J coupling constants in NOESY experiments verify the (5S) configuration .
- HRMS : Validates molecular formula (C7H13NO, exact mass 127.18 g/mol) .
- IR : Amide carbonyl stretch (~1680 cm−1) and methyl C-H vibrations (~2950 cm−1) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Answer : Standard assays include:
- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) and fungi .
- Anti-inflammatory : Inhibition of COX-2 or TNF-α production in macrophage cell lines .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How does stereochemistry at the 5-position influence the compound’s biological activity?
- Answer : The (5S) configuration enhances binding to chiral biological targets (e.g., enzyme active sites). For example, (5S)-enantiomers show 3–5× higher antimicrobial activity than (5R)-analogs due to optimized hydrophobic interactions with bacterial membranes .
- Data Comparison :
Enantiomer | MIC (S. aureus) (µg/mL) | COX-2 Inhibition (%) |
---|---|---|
(5S) | 12.5 | 78 ± 3.2 |
(5R) | 40.0 | 22 ± 1.8 |
Q. What strategies resolve contradictions in reported reaction yields for oxidation of this compound?
- Answer : Discrepancies arise from:
- Oxidant selection : TEMPO/NaClO systems yield consistent carboxylic acids (85–90% purity), while CrO3 may over-oxidize products .
- Reaction monitoring : Real-time HPLC or GC-MS detects intermediates (e.g., aldehydes) that reduce final yield if unaccounted for .
Q. How can computational methods predict the compound’s stability under varying pH conditions?
- Answer :
- DFT Calculations : Model hydrolysis pathways of the lactam ring. At pH < 3, protonation of the carbonyl oxygen accelerates ring opening (half-life: 2.1 hr at pH 2 vs. 48 hr at pH 7) .
- MD Simulations : Predict aggregation behavior in aqueous buffers, critical for formulation studies .
Q. What green chemistry approaches improve the sustainability of synthesizing this compound?
- Answer :
- Ultrasound-assisted synthesis : Reduces reaction time by 60% (e.g., from 12 hr to 4.5 hr) and energy consumption .
- Solvent-free cyclization : Eliminates DCM/THF by using ball-milling, achieving 70% yield with >99% atom economy .
Q. Methodological Considerations
Q. How to optimize enantiomeric purity during scale-up?
- Answer :
- Crystallization : Use chiral resolving agents (e.g., L-tartaric acid) to enhance d.e. from 85% to 99% .
- Chromatography : Preparative HPLC with cellulose-based columns separates (5S) and (5R) enantiomers (>98% purity) .
Q. What techniques validate the absence of toxic byproducts in synthesis?
- Answer :
- LC-MS/MS : Detects trace impurities (e.g., alkyl halides from substitution reactions) at <0.1% levels .
- Ames Test : Ensures mutagenicity-free batches for preclinical studies .
Q. Data Conflict Resolution
Q. How to address discrepancies in reported biological activity across studies?
- Answer :
- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration). For example, IC50 values vary 2–3× between HeLa and A549 cells due to differential membrane permeability .
- Standardized protocols : Adopt OECD guidelines for cytotoxicity testing to minimize inter-lab variability .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(5S)-3,3,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5-4-7(2,3)6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
UIHSTNXWLQMGGF-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CC(C(=O)N1)(C)C |
Canonical SMILES |
CC1CC(C(=O)N1)(C)C |
Origin of Product |
United States |
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